molecular formula C18H19NO4 B1665223 N-trans-Feruloyltyramine CAS No. 66648-43-9

N-trans-Feruloyltyramine

Cat. No.: B1665223
CAS No.: 66648-43-9
M. Wt: 313.3 g/mol
InChI Key: NPNNKDMSXVRADT-WEVVVXLNSA-N
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Mechanism of Action

Target of Action

Moupinamide has been shown to interact with several key targets. It has a strong binding affinity with EGFR and MAPK1 , which are crucial proteins involved in cell signaling pathways. Additionally, it has been found to inhibit the cAMP , PI3K-Akt , and HIF-1α pathways . These targets play a significant role in inflammatory responses, making Moupinamide a potential candidate for treating inflammatory diseases.

Mode of Action

Moupinamide interacts with its targets by binding to them, thereby inhibiting their activity. For instance, it suppresses the mRNA expression of inducible nitric oxide synthase and inhibits COX-I and COX-II enzymes . This interaction results in the modulation of the targets’ functions and leads to changes in the cellular processes they regulate.

Biochemical Pathways

Moupinamide affects several biochemical pathways. It has been shown to inhibit the inflammatory response in rheumatoid arthritis by synergistically targeting the cAMP, PI3K-Akt, and HIF-1α pathways . These pathways are involved in various cellular processes, including cell growth, proliferation, differentiation, and survival. By modulating these pathways, Moupinamide can influence the downstream effects associated with these processes.

Result of Action

The molecular and cellular effects of Moupinamide’s action are primarily related to its anti-inflammatory activity. By interacting with its targets and modulating key biochemical pathways, Moupinamide can inhibit the inflammatory response . This can result in reduced inflammation and potentially alleviate symptoms in diseases characterized by inflammation, such as rheumatoid arthritis.

Biochemical Analysis

Biochemical Properties

Moupinamide plays a significant role in biochemical reactions, particularly in the suppression of inflammatory responses. It interacts with enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, specifically COX-I and COX-II . By inhibiting these enzymes, Moupinamide reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Cellular Effects

Moupinamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the expression of genes involved in inflammation and cell proliferation . Additionally, Moupinamide affects cell signaling pathways such as the PI3K-Akt and MAPK pathways, which are crucial for cell survival and proliferation . These interactions highlight the compound’s potential in regulating cellular functions and mitigating pathological conditions.

Molecular Mechanism

At the molecular level, Moupinamide exerts its effects through binding interactions with key biomolecules. It has a strong binding affinity for epidermal growth factor receptor (EGFR) and mitogen-activated protein kinase 1 (MAPK1) . These interactions lead to the inhibition of downstream signaling pathways, resulting in reduced cell proliferation and inflammation . Furthermore, Moupinamide’s ability to inhibit iNOS and COX enzymes underscores its role in modulating inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Moupinamide have been observed to change over time. The compound exhibits stability under controlled conditions, maintaining its bioactivity for extended periods . Degradation may occur under certain conditions, affecting its long-term efficacy. In vitro and in vivo studies have shown that prolonged exposure to Moupinamide can lead to sustained anti-inflammatory and anti-proliferative effects .

Dosage Effects in Animal Models

The effects of Moupinamide vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and anti-cancer activities without notable adverse effects . At higher doses, Moupinamide may induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Moupinamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its bioactivity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve enzymes such as cytochrome P450 and transferases, which facilitate the conversion of Moupinamide into its active metabolites . The effects of Moupinamide on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, Moupinamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its bioavailability and therapeutic efficacy. Moupinamide’s ability to cross cellular membranes and reach target sites is essential for its biological activity .

Subcellular Localization

Moupinamide’s subcellular localization plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These mechanisms ensure that Moupinamide exerts its effects at the appropriate sites within the cell, enhancing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-trans-Feruloyltyramine can be synthesized through the enzymatic reaction catalyzed by tyramine N-feruloyltransferase. This enzyme facilitates the reaction between feruloyl-CoA and tyramine, resulting in the formation of this compound and CoA . The reaction conditions typically involve maintaining an optimal pH and temperature to ensure enzyme activity.

Industrial Production Methods

Industrial production of this compound involves the extraction from plant sources such as Cannabis sativa. The extraction process includes solvent extraction using solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The extracted compound is then purified using chromatographic techniques to achieve high purity levels.

Properties

IUPAC Name

(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-23-17-12-14(4-8-16(17)21)5-9-18(22)19-11-10-13-2-6-15(20)7-3-13/h2-9,12,20-21H,10-11H2,1H3,(H,19,22)/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNNKDMSXVRADT-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904143
Record name Feruloyltyramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Moupinamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029365
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

66648-43-9, 65646-26-6
Record name N-trans-Feruloyltyramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66648-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Feruloyltyramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065646266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-trans-Feruloyltramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066648439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Feruloyltyramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-TRANS-FERULOYLTRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC99S6JM5Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Moupinamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029365
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

144.5 - 145 °C
Record name Moupinamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029365
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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